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molecular formula C7H10N2 B086116 2,4-Dimethylpyridin-3-amine CAS No. 1073-21-8

2,4-Dimethylpyridin-3-amine

Cat. No. B086116
M. Wt: 122.17 g/mol
InChI Key: FSYHJEBPLDNXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362248B2

Procedure details

2,4-dimethylnicotinic acid (3.0 g, 20 mmol) was added in SOCl2 (20 mL) at 0° C. and warmed to 60° C. After stirring for 1 hr, the reaction was concentrated under vacuum. The residue was dissolved in acetone (20 mL) and NaN3 (1.9 g, 30 mmol) followed by H2O (20 mL). The reaction was warmed to 70° C. and stirred for 1 hr at the same temperature. The reaction was cooled to room temperature and concentrated under vacuum to a half volume and poured into H2O (50 mL) and extracted with ethyl acetate (50 mL×5) and dried over MgSO4. The ethyl acetate was concentrated under vacuum to afford the crude compound. The compound was used for the next step without further purification. 1HNMR (CDCl3, 400 MHz) δ 2.10 (s, 3H), 2.30 (s, 3H), 4.65-4.70 (b, 2H), 6.85 (d, J=4.78 Hz, 1H), 7.75 (d, J=4.78 Hz, 1H). Exact mass calculated for C7H10N2 122.08. found 123.1 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1C(O)=O.[N-:12]=[N+]=[N-].[Na+].O>O=S(Cl)Cl>[CH3:1][C:2]1[C:3]([NH2:12])=[C:7]([CH3:11])[CH:8]=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=N1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hr at the same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a half volume
ADDITION
Type
ADDITION
Details
poured into H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC=CC(=C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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